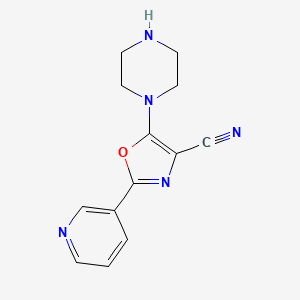

5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile

描述

属性

IUPAC Name |

5-piperazin-1-yl-2-pyridin-3-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c14-8-11-13(18-6-4-15-5-7-18)19-12(17-11)10-2-1-3-16-9-10/h1-3,9,15H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDWLUYLFHKIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(N=C(O2)C3=CN=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the piperazine ring: This step might involve nucleophilic substitution or addition reactions.

Attachment of the pyridine ring: This could be done via coupling reactions such as Suzuki or Heck coupling.

Introduction of the nitrile group: This can be achieved through cyanation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

化学反应分析

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine or pyridine rings.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield amines.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that oxazole derivatives, including 5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile, exhibit significant anticancer properties. This compound has been studied for its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects that could be harnessed for cancer treatment. For instance, studies have shown that similar oxazole compounds can inhibit the growth of various tumors by targeting specific pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Oxazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics. The presence of the piperazine moiety may enhance the compound's bioavailability and efficacy against resistant strains of bacteria .

Neurological Applications

CNS Activity

Compounds with piperazine groups are often explored for their central nervous system (CNS) activity. The piperazine ring can interact with neurotransmitter receptors, suggesting that this compound may have potential as a treatment for neurological disorders such as anxiety or depression. Preliminary studies indicate that similar compounds can modulate serotonin and dopamine pathways, which are crucial in mood regulation .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound involves various methodologies, including cyclization reactions and functional group modifications. Recent advancements in synthetic techniques have improved the yield and purity of oxazole derivatives, facilitating their study in biological systems .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been performed on related oxazole derivatives to identify structural features that enhance biological activity. For example, modifications on the pyridine ring or alterations in the carbonitrile group have shown to significantly affect potency against specific targets such as kinases involved in cancer progression .

Biological Evaluation

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition of certain enzymes associated with disease states, such as kinases involved in cancer cell signaling pathways. These findings highlight its potential as a lead compound for drug development focused on targeted therapies .

In Vivo Studies

Animal models are being utilized to further evaluate the pharmacokinetics and pharmacodynamics of this compound. Early results indicate favorable absorption and distribution characteristics, which are essential for developing effective therapeutic agents .

作用机制

The mechanism of action would depend on the specific biological target. For example, if the compound acts as a receptor antagonist, it might bind to the receptor and block its activity. The molecular targets could include neurotransmitter receptors, enzymes, or ion channels. The pathways involved would depend on the specific biological context, such as signal transduction pathways in neurons.

相似化合物的比较

Similar Compounds

- 5-(Piperazin-1-yl)-2-(pyridin-2-yl)oxazole-4-carbonitrile

- 5-(Piperazin-1-yl)-2-(pyridin-4-yl)oxazole-4-carbonitrile

- 5-(Morpholin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile

Uniqueness

The uniqueness of 5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile might lie in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to similar compounds.

生物活性

5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its role in enhancing solubility and bioavailability. The oxazole ring contributes to its biological activity, as it is often involved in interactions with biological targets. The carbonitrile functional group also plays a crucial role in the compound's reactivity and interaction with enzymes.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested :

- MCF7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound showed IC50 values ranging from 10 to 20 µM , indicating moderate potency against these cell lines. Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner, suggesting a potential mechanism of action through programmed cell death .

2. Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial effects. Preliminary studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µM |

| Escherichia coli | 25 µM |

| Streptococcus agalactiae | 30 µM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to growth arrest.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, possibly through the modulation of Bcl-2 family proteins.

- Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in preclinical settings:

- Study on Cancer Cell Lines : A study conducted by Elancheran et al. demonstrated that derivatives of this compound exhibited IC50 values significantly lower than conventional chemotherapeutics like cisplatin, suggesting enhanced efficacy .

- Antimicrobial Efficacy : Another study reported that modifications to the piperazine ring improved antibacterial activity against resistant strains of bacteria, showcasing the importance of structural optimization .

常见问题

Q. What are the common synthetic routes for 5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile?

The synthesis of pyrazole/oxazole carbonitriles typically involves multi-step reactions, including cyclization, alkylation, and functional group modifications. For example:

- Triazenylpyrazole precursors can undergo azide substitution using azido(trimethyl)silane and trifluoroacetic acid in methylene chloride, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients) .

- Piperazine incorporation may involve nucleophilic substitution or coupling reactions, as seen in structurally analogous compounds like 3-oxo-5-(piperidin-1-yl)-pyrazole-4-carbonitrile .

- Key reagents : Azido(trimethyl)silane, trifluoroacetic acid, and triazenyl intermediates are critical for introducing nitrogen-rich moieties .

Q. How is the compound characterized using spectroscopic methods?

- NMR spectroscopy : and NMR in deuterated solvents (e.g., DMSO-d6, CDCl) resolve proton environments (e.g., pyridine protons at δ = 7.20–8.55 ppm, piperazine NH signals near δ = 13.66 ppm) .

- Mass spectrometry : High-resolution EI-MS confirms molecular weight (e.g., m/z 238.0961 for CHN) .

- IR spectroscopy : Stretching vibrations for nitrile (2242 cm) and azide (2138 cm) groups are diagnostic .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?

- Temperature control : Warming reactions gradually (e.g., 0°C to 50°C) minimizes side reactions .

- Catalyst selection : Acidic conditions (e.g., trifluoroacetic acid) enhance azide substitution efficiency .

- Solvent systems : Polar aprotic solvents like methylene chloride improve solubility of intermediates .

- Purification : Dry-load flash chromatography with silica gel and gradient elution (0–35% ethyl acetate in cyclohexane) achieves >85% purity .

Q. How to resolve discrepancies in NMR or MS data during characterization?

- Solvent effects : Compare spectra across solvents (e.g., DMSO-d6 vs. CDCl) to identify solvent-dependent shifts .

- Isotopic labeling : Use -labeled analogs to clarify ambiguous azide or nitrile signals .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal analysis (e.g., as in pyrazolo-pyrimidine derivatives) resolves stereochemical ambiguities .

Q. What computational methods predict the reactivity of the piperazine and pyridine moieties?

- DFT calculations : Model electron density distributions to assess nucleophilicity of piperazine’s NH groups and pyridine’s aromatic system .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

- Reactivity indices : Use Fukui functions to predict sites for electrophilic/nucleophilic attacks .

Q. How to design stability studies for this compound under varying storage conditions?

- Thermal stability : Monitor decomposition via TGA or accelerated aging at 40–60°C .

- Hygroscopicity : Store in anhydrous environments (e.g., desiccators with silica gel) to prevent hydrolysis of nitrile groups .

- Light sensitivity : Conduct UV-Vis spectroscopy under controlled illumination to assess photodegradation .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Peaks/Shifts | Reference |

|---|---|---|

| NMR | Pyridine protons: δ 7.20–8.55 ppm | |

| NMR | Nitrile carbon: δ 112.3–137.4 ppm | |

| HRMS | m/z 238.0961 (CHN) | |

| IR | Nitrile (2242 cm), azide (2138 cm) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0°C → 50°C (gradual warming) | Increases by 15% |

| Catalyst (TFA) | 10 equiv. | Reduces byproducts |

| Solvent | Methylene chloride | Enhances solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。